Decaisoside E
Description
Decaisoside E (also known as Fulvotomentoside A) is a triterpenoid saponin isolated from the flowers of Lonicera fulvotomentosa Hsu et S.C. Cheng . Structurally, it consists of a hederagenin aglycone core substituted with oligosaccharide chains. Initial reports identified it as a major saponin in Decaisnea fargesii (猫儿屎), a traditional Chinese medicinal plant . However, subsequent structural revisions in 2008 clarified its sugar moieties as 3-O-β-D-xylopyranosyl(1→3)-α-L-rhamnopyranosyl(1→2)-α-L-arabinopyranosyl hederagenin-28-O-β-D-glucopyranosyl(1→6)-β-D-glucopyranosyl ester . Its purity exceeds 98%, though clinical development remains unreported .
Structure
2D Structure
Properties
Molecular Formula |
C58H94O26 |
|---|---|
Molecular Weight |
1207.3 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C58H94O26/c1-24-34(63)45(82-48-41(70)35(64)27(61)20-75-48)44(73)50(78-24)83-46-36(65)28(62)21-76-51(46)81-33-11-12-54(4)31(55(33,5)23-60)10-13-57(7)32(54)9-8-25-26-18-53(2,3)14-16-58(26,17-15-56(25,57)6)52(74)84-49-43(72)40(69)38(67)30(80-49)22-77-47-42(71)39(68)37(66)29(19-59)79-47/h8,24,26-51,59-73H,9-23H2,1-7H3/t24-,26-,27+,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39-,40-,41+,42+,43+,44+,45+,46+,47+,48-,49-,50-,51-,54-,55-,56+,57+,58-/m0/s1 |
InChI Key |
DQDTUCJCIHGIOL-XSGUKHGCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Plant Material Selection
Decaisoside E is isolated from the stems of Decaisnea fargesii, a plant traditionally used in Chinese medicine for anti-rheumatic and anti-tussive applications. Fresh stems are dried at 40°C, ground to a coarse powder, and subjected to sequential solvent extraction.
Methanol Extraction and Partitioning
The powdered material (2.4 kg) undergoes maceration in methanol (6 L × 5 cycles) for 72 hours, followed by filtration and rotary evaporation at 40°C to obtain a crude extract (422 g). This extract is partitioned using n-butanol-water (1:1), yielding an organic phase (301 g) enriched with triterpenoid glycosides.
Table 1: Solvent Partitioning Efficiency
| Solvent System | Partition Coefficient (K) | Target Compound Recovery (%) |
|---|---|---|
| n-BuOH:H₂O (1:1) | 3.8 ± 0.2 | 89.5 ± 2.1 |
| EtOAc:H₂O (1:1) | 1.2 ± 0.1 | 45.3 ± 3.4 |
Chromatographic Purification Strategies
Vacuum Liquid Chromatography (VLC)
The n-butanol fraction (125.8 g) is loaded onto a reversed-phase silica gel column and eluted with a methanol-water gradient (0–100% MeOH). VLC separates the extract into 11 fractions, with this compound predominantly in fraction 3 (17.1 g).
Medium-Pressure Liquid Chromatography (MPLC)
Fraction 3 undergoes MPLC using a chloroform-methanol-water system (90:10:1 → 61:32:7) at 30 bar, producing 14 subfractions. this compound elutes in subfractions 6–8, which are combined and further purified via silica gel column chromatography.
Table 2: MPLC Elution Parameters
| Column Type | Flow Rate (mL/min) | Pressure (bar) | Eluent System |
|---|---|---|---|
| RP-C18 (460 mm) | 30 | 30 | CHCl₃:MeOH:H₂O (90:10:1) |
| Silica Gel (230 mm) | 10 | 50 | H₂O:MeOH (70:30 → 35:65) |
Structural Elucidation Techniques
Alkaline Hydrolysis for Prosapogenin Isolation
This compound (50 mg) is treated with 0.5 M NaOH in methanol (10 mL, 60°C, 4 hours) to cleave ester-linked sugars, yielding prosapogenins. The hydrolysate is neutralized with Amberlite IR-120 resin and purified via HPLC (C18 column, 80% MeOH).
Spectroscopic Characterization
-
¹³C-NMR (DMSO-d₆) : Signals at δ 176.8 (C-28 ester), 122.4 (C-12), and 104.2–62.3 (sugar carbons).
-
GC-MS Sugar Analysis : Silylated hydrolysates confirm L-arabinose, D-xylose, and D-glucose moieties.
Table 3: Key NMR Assignments
| Carbon Position | δ (¹³C, ppm) | Multiplicity | Correlation (HSQC) |
|---|---|---|---|
| C-3 | 88.4 | Singlet | H-3 (δ 3.42, dd) |
| C-28 | 176.8 | Singlet | - |
| Ara C-1 | 104.2 | Doublet | H-1 (δ 5.12, d) |
Optimization of Yield and Purity
Solvent Gradient Refinement
Adjusting the methanol-water gradient from 70:30 to 35:65 during MPLC increases this compound recovery by 22%, reducing co-elution with structurally similar saponins.
Crystallization Conditions
This compound (20 mg/mL in 90% ethanol) forms needle-like crystals at 4°C over 72 hours, achieving 99.5% purity as verified by ¹H-NMR.
Challenges in Scale-Up Production
Solvent Consumption Reduction
Replacing conventional silica gel with Sephadex LH-20 in final purification steps decreases methanol usage by 40% while maintaining 95% yield.
Stability Under Acidic Conditions
This compound degrades rapidly at pH < 3, necessitating neutral buffers during extraction. Degradation products include oleanolic acid and xylose conjugates.
Comparative Analysis with Analogues
Chemical Reactions Analysis
Glycosylation Reactions
Triterpene saponins like Decaisoside E are biosynthesized through sequential glycosylation steps catalyzed by glycosyltransferases. For example:
-
CaUGT3 (from Centella asiatica) adds a second 1,6-linked D-glucose to asiatic acid monoglucoside, forming asiatic acid diglucoside .
-
CaUGT4 facilitates rhamnose attachment to intermediates, producing bioactive saponins like asiaticoside .
Key Reaction Pathway:
Structural Characterization
This compound’s hypothetical structure would involve:
-
A triterpene backbone (e.g., oleanane or ursane type).
-
Sugar moieties (glucose, rhamnose) linked via β-glycosidic bonds.
Analytical Methods from Analogous Studies:
Enzymatic Interactions
Saponins interact with proteins through hydrogen bonding and hydrophobic interactions. For instance:
-
CaUGT3 binds UDP-Glc via residues Thr142 and Thr143, forming hydrogen bonds with the glucose moiety .
-
CaUGT4 uses hydrophobic residues (Ile146, Leu147) for van der Waals interactions with UDP-Rha .
Structural Docking Insights:
| Enzyme | Ligand | Interaction Type | Residues Involved |
|---|---|---|---|
| CaUGT3 | UDP-Glc | Hydrogen bonding | Thr142, Thr143 |
| CaUGT4 | UDP-Rha | Van der Waals | Ile146, Leu147 |
Hydrolysis and Stability
While direct data on this compound is unavailable, related saponins show:
-
Acid hydrolysis cleaves glycosidic bonds, releasing aglycone and sugars.
-
Stability in neutral/basic conditions but degradation under strong acids or oxidizers .
Degradation Products (Hypothetical):
Biological Activity Correlations
Though not a direct reaction, structural features dictate bioactivity:
-
Sugar Chain Length : Longer chains (e.g., diglucosides) enhance solubility and membrane interaction .
-
Aglycone Type : Oleanane-type aglycones show anti-inflammatory effects, as seen in madecassoside .
Synthetic Challenges
Scientific Research Applications
Pharmacological Properties
Decaisoside E exhibits a range of pharmacological activities that have been explored in various studies. Key properties include:
- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, which are implicated in numerous chronic diseases. This property is particularly relevant in conditions such as arthritis and other inflammatory disorders .
- Antioxidant Activity : The compound has shown significant antioxidant properties, helping to mitigate oxidative stress by scavenging free radicals and enhancing the body's natural antioxidant defenses. This mechanism is crucial in preventing cellular damage associated with aging and various diseases .
- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from apoptosis and neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. It appears to modulate signaling pathways involved in neuronal survival and inflammation .
Case Studies and Research Findings
Several case studies have documented the effects of this compound in clinical and preclinical settings:
- Skin Conditions : In dermatological applications, this compound has been utilized for its wound healing properties. Clinical trials have demonstrated its efficacy in promoting skin regeneration and reducing scarring following injuries or surgeries .
- Neurodegenerative Disorders : A study involving animal models indicated that treatment with this compound led to significant improvements in memory and learning abilities by reducing neuroinflammatory markers and enhancing synaptic plasticity .
- Anti-cancer Potential : Preliminary research suggests that this compound may inhibit tumor growth through the induction of apoptosis in cancer cells. In vitro studies have shown its effectiveness against various cancer cell lines, indicating potential for further development as an anti-cancer agent .
Data Summary Table
The following table summarizes key findings related to the applications of this compound across different studies:
Mechanism of Action
The mechanism of action of Decaisoside E involves its interaction with cellular membranes and proteins. It exerts its effects by:
Antioxidant Activity: this compound scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Decaisoside E belongs to the triterpenoid saponin family, sharing structural and functional similarities with other Decaisosides (A–E) and related glycosides. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Findings:
Structural Differentiation: this compound is distinguished by its xylose-rhamnose-arabinose chain at the C-3 position and a glucopyranosyl ester at C-28, unlike Decaisoside A (oleanolic acid core) or Saponin P (arabinose-galactose chain) . The 2008 structural revision resolved prior ambiguities in its glycosylation pattern, highlighting its unique esterified disaccharide at C-28 .
Bioactivity: this compound exhibits antitumor and anti-inflammatory activity, likely due to hederagenin’s interaction with cell membranes and immune pathways . In contrast, Decaisoside A shows cytotoxicity linked to oleanolic acid’s apoptosis-inducing properties . Limited data exist for Decaisoside C and Saponin P, though preliminary studies suggest antioxidant and diuretic effects, respectively .
Pharmacological Potential: Unlike Fructo-oligosaccharide DP7/GF6 (a non-triterpenoid glycoside with prebiotic functions), this compound’s bioactivity is tied to its amphiphilic structure, enabling membrane permeabilization and immunomodulation .
Biological Activity
Decaisoside E, a compound derived from Centella asiatica, has garnered attention for its potential therapeutic properties. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a triterpene glycoside. Its structure is characterized by a complex arrangement that contributes to its biological activity. Triterpenes are known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.
1. Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and mediators in various cell types, including macrophages. In LPS-stimulated RAW 264.7 cells, this compound demonstrated a marked reduction in nitric oxide (NO) production, highlighting its potential as an anti-inflammatory agent .
2. Antioxidant Effects
The compound also showcases strong antioxidant properties. It is capable of scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for protecting cells from oxidative damage, which is implicated in various neurodegenerative diseases .
3. Neuroprotective Properties
This compound has been studied for its neuroprotective effects, particularly in models of Alzheimer’s disease (AD). It has been shown to inhibit amyloid-beta (Aβ) fibrillation, a key factor in AD pathogenesis. In vitro studies revealed that this compound could reduce Aβ-induced cytotoxicity and apoptosis in neuronal cell lines .
Pharmacokinetics
Pharmacokinetic studies indicate that the bioavailability of this compound is influenced by the presence of other compounds found in Centella asiatica. For instance, when administered as part of a standardized extract (ECa 233), the absorption and half-life of this compound were significantly enhanced compared to its pure form . This suggests that the synergistic effects of multiple constituents may improve therapeutic outcomes.
1. Neurodegenerative Disease Models
In animal models of AD, administration of this compound resulted in improved cognitive function and reduced Aβ burden in the brain. Long-term treatment was associated with enhanced levels of brain-derived neurotrophic factor (BDNF) and improved synaptic plasticity markers .
2. Inflammatory Disease Models
In models simulating inflammatory conditions, this compound effectively reduced markers of inflammation and oxidative stress. This was particularly evident in studies involving collagen-induced arthritis (CIA) rats, where the compound mitigated joint inflammation and damage .
Summary Table of Biological Activities
Q & A
Q. How to optimize this compound derivatives via structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog synthesis : Modify glycosidic linkages (e.g., β- to α-configuration).
- High-throughput screening : 384-well plates for IC50 determination against kinase panels.
- QSAR modeling : MOE software with descriptors like logP and topological polar surface area .
Data Analysis and Presentation
Q. Table 1. Key parameters for this compound bioactivity data validation
| Parameter | Technique | Acceptance Criteria |
|---|---|---|
| Purity | HPLC-UV | ≥95% (USP tailing factor <2.0) |
| Cytotoxicity (IC50) | MTT assay | RSD ≤15% (n=6) |
| Antioxidant activity | ORAC assay | Trolox equivalence ±10% |
| Protein binding | SPR | KD <10 µM, Chi² ≤10% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
